N-Ethoxycarbonyl 7-ADCA
Overview
Description
N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is a derivative of 7-Aminodesacetoxycephalosporanic Acid. It is a white to pale yellow solid with limited solubility in water but good solubility in non-polar solvents . This compound is primarily used as an intermediate in the synthesis of cephalosporin antibiotics, particularly Cefadroxil .
Preparation Methods
The preparation of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid typically involves the reaction of 7-Aminodesacetoxycephalosporanic Acid with diethyl carbonate in an appropriate solvent . The reaction conditions generally include:
Reactants: 7-Aminodesacetoxycephalosporanic Acid and diethyl carbonate
Solvent: Non-polar solvent such as dichloromethane
Temperature: Ambient temperature
Reaction Time: Several hours
In industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form 7-Aminodesacetoxycephalosporanic Acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is widely used in scientific research, particularly in the development of cephalosporin antibiotics . Its applications include:
Chemistry: Used as an intermediate in the synthesis of various cephalosporin derivatives.
Biology: Studied for its role in the biosynthesis of antibiotics.
Medicine: Used in the development of new antibiotic formulations.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid involves its conversion to active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall.
Comparison with Similar Compounds
N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is similar to other cephalosporin intermediates such as:
7-Aminodesacetoxycephalosporanic Acid: The parent compound used in the synthesis of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid.
7-Aminocephalosporanic Acid: Another intermediate used in the synthesis of different cephalosporin antibiotics.
7-Aminodeacetylcephalosporanic Acid: A related compound with similar applications in antibiotic synthesis.
The uniqueness of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid lies in its specific use as an intermediate for Cefadroxil production, providing a pathway for the synthesis of this particular antibiotic .
Biological Activity
N-Ethoxycarbonyl 7-ADCA (N-Ethoxycarbonyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a derivative of 7-aminocephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of cephalosporin antibiotics. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 72820-16-7 |
Molecular Formula | C₁₁H₁₄N₂O₅S |
Molecular Weight | 286.304 g/mol |
LogP | 0.517 |
PSA (Polar Surface Area) | 124.730 Ų |
The synthesis of this compound involves enzymatic processes that utilize specific enzymes from microbial sources. These enzymes facilitate the conversion of penicillin derivatives into cephalosporins through ring expansion and hydrolysis reactions. The expandase enzyme, derived from organisms such as Streptomyces clavuligerus, plays a pivotal role in this transformation, allowing for the generation of various cephalosporin derivatives with enhanced biological activity .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
- Enzymatic Activity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies conducted on human cancer cell lines (MCF7 and HeLa) revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 300 µg/mL. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential role in cancer treatment protocols .
Properties
IUPAC Name |
(6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)/t6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFXXIXASGEOOS-HZGVNTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72820-16-7 | |
Record name | (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072820167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-7-(ETHOXYCARBONYLAMINO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG11LN8TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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